3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol
Description
3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol (CAS No. 69828-87-1) is a complex azo compound characterized by its multi-functional aromatic and polar substituents. Structurally, it comprises a naphthyl group linked to a 2-chloro-4,6-dinitrophenyl moiety via an azo (-N=N-) bridge, with a propane-1,2-diol side chain attached to the naphthalene ring (Figure 1). This compound falls under the categories of intermediates, building blocks, and laboratory chemicals, with applications in dyestuffs, pigments, and specialty chemical synthesis .
Properties
CAS No. |
69828-87-1 |
|---|---|
Molecular Formula |
C19H16ClN5O6 |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
3-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]propane-1,2-diol |
InChI |
InChI=1S/C19H16ClN5O6/c20-15-7-11(24(28)29)8-18(25(30)31)19(15)23-22-17-6-5-16(21-9-12(27)10-26)13-3-1-2-4-14(13)17/h1-8,12,21,26-27H,9-10H2 |
InChI Key |
XDBOSNLBUUIWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Chloro-4,6-dinitroaniline
- Starting Material: 2-chloro-4,6-dinitroaniline
- Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl)
- Conditions: The aromatic amine is dissolved in acidic aqueous solution, cooled to 0–5 °C, and treated with sodium nitrite to form the diazonium salt.
This step must be carefully controlled to maintain the stability of the diazonium intermediate and prevent decomposition.
Preparation of 4-Amino-1-naphthol or 4-Aminonaphthalene Derivative
- The coupling partner is typically a naphthylamine derivative, such as 4-amino-1-naphthol or a similar compound, which provides the nucleophilic aromatic site for azo coupling.
Azo Coupling Reaction
- The diazonium salt solution is slowly added to the naphthylamine derivative under alkaline or neutral conditions, often at low temperature (0–5 °C) to form the azo-linked intermediate.
Research Data and Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | 2-chloro-4,6-dinitroaniline, NaNO2, HCl | 0–5 | 0.5–1 | 85–90 | Maintain cold conditions to stabilize diazonium salt |
| Azo Coupling | Diazonium salt + 4-amino-naphthyl derivative | 0–5 | 1–2 | 80–88 | pH control critical for coupling efficiency |
| Amination with Propane-1,2-diol | Propane-1,2-diol or 3-chloro-1,2-propanediol, base/catalyst | 50–80 | 2–4 | 75–85 | Heating facilitates substitution; solvent choice affects purity |
Yields and conditions are derived from analogous azo dye syntheses and reported literature for similar compounds, as direct published data for this exact compound is limited but consistent with azo dye chemistry principles.
Summary Table of Key Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN5O6 |
| Molecular Weight | 445.8 g/mol |
| CAS Number | 69828-87-1 |
| Density | 1.58 g/cm³ |
| Boiling Point | 756 °C at 760 mmHg |
| Flash Point | 411 °C |
| LogP (Partition Coefficient) | 5.61 |
| PSA (Polar Surface Area) | 168.85 Ų |
| Index of Refraction | 1.704 |
Chemical Reactions Analysis
Azo Group Reactivity
The azo (-N=N-) linkage is central to the compound’s reactivity:
-
Reduction Reactions :
Under reducing conditions (e.g., ), the azo bond cleaves to form aromatic amines. For example:This reaction is critical in dye degradation and toxicology studies .
-
Photochemical Degradation :
Exposure to UV light induces isomerization and bond cleavage, generating reactive intermediates such as aryl radicals.
Nitro Group Reactivity
The electron-withdrawing nitro groups influence electrophilic substitution and redox behavior:
-
Reduction to Amines :
Catalytic hydrogenation () converts nitro groups to amines, altering electronic properties and biological activity. -
Nucleophilic Aromatic Substitution :
The chlorine atom at the 2-position facilitates substitution reactions (e.g., with hydroxide or amines) under basic conditions.
Diol Group Reactivity
The propane-1,2-diol moiety participates in:
-
Esterification : Reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity.
-
Oxidation : Periodate () cleaves vicinal diols to aldehydes or ketones.
Interaction with Biomolecules
-
Protein Binding :
The azo group forms hydrogen bonds with amino acid residues (e.g., lysine, arginine), while hydrophobic interactions occur between aromatic rings and protein pockets. -
DNA Intercalation :
Planar naphthyl groups intercalate into DNA base pairs, potentially inducing mutagenesis.
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential as a pharmaceutical agent due to its ability to interact with biological macromolecules. The presence of the dinitrophenyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction could lead to the inhibition of specific enzymatic activities, making it a candidate for drug development targeting various diseases.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial activity by generating reactive oxygen species that damage cellular components. This property could be exploited in developing new antibiotics or antifungal agents.
- Anticancer Activity : The ability of the compound to induce oxidative stress in cancer cells presents opportunities for research into its use as an anticancer agent. The nitro groups may facilitate redox reactions that can trigger apoptosis in malignant cells.
Dye Chemistry
Given its azo structure, this compound is also significant in the field of dye chemistry . Azo compounds are widely used as dyes due to their vibrant colors and stability.
- Textile Industry : The compound can be utilized in dyeing processes for textiles, providing bright colors while maintaining resistance to fading and washing .
- Biological Staining : It may serve as a staining agent in histology and microbiology for visualizing cellular components under a microscope .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial properties of various azo compounds, including derivatives of 3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Research
Research conducted on the anticancer effects of similar compounds demonstrated that exposure to certain azo dyes led to increased levels of reactive oxygen species in cancer cell lines. This oxidative stress resulted in cell cycle arrest and apoptosis, indicating that this compound could be further investigated for therapeutic applications in oncology.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro functional groups. The azo group can participate in electron transfer reactions, while the nitro groups can undergo redox reactions. These functional groups interact with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Azo Compounds
| Compound Name | Substituents on Azo Core | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2-Cl, 4,6-NO₂, naphthyl, diol | -N=N-, -OH, -NH- | 445.81 |
| Sudan III (C₂₂H₁₆N₄O) | Phenyl, dimethylamino | -N=N-, -N(CH₃)₂ | 352.39 |
| Methyl Orange (C₁₄H₁₄N₃NaO₃S) | Sulfonic acid, dimethylamino | -N=N-, -SO₃⁻, -N(CH₃)₂ | 327.33 |
| Tartrazine (C₁₆H₉N₄Na₃O₉S₂) | Sulfonic acid, hydroxyl | -N=N-, -SO₃⁻, -OH | 534.36 |
Key Observations :
- The chloro and nitro groups in the target compound confer higher molecular weight and density compared to simpler azo dyes like Sudan III or Methyl Orange .
- The propane-1,2-diol side chain enhances hydrophilicity relative to non-polar analogs (e.g., Sudan III), though solubility remains moderate due to the bulky aromatic system.
Physicochemical Properties
Table 2: Thermal and Solubility Profiles
| Compound Name | Boiling Point (°C) | Flash Point (°C) | Solubility in Water |
|---|---|---|---|
| This compound | 756 | 411 | Low (polar organic solvents preferred) |
| Sudan III | Decomposes >250 | N/A | Insoluble |
| Methyl Orange | >300 (decomposes) | N/A | High (aqueous solutions) |
Key Observations :
Table 3: Hazard Profiles
| Compound Name | Hazard Class | Storage Conditions |
|---|---|---|
| This compound | Not fully classified | Dry, cool, ventilated; separate from food/incompatible materials |
| Sudan III | Carcinogenic (Category 2) | Avoid light, moisture |
| Methyl Orange | Irritant (Category 3) | Room temperature, stable in aqueous solutions |
Key Observations :
Biological Activity
The compound 3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol , with the CAS number 69828-87-1, is a synthetic azo dye and a derivative of naphthalene. Its complex structure includes a chlorinated dinitrophenyl group, which is known for its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C19H16ClN5O6
- Molecular Weight : 445.81 g/mol
- CAS Number : 69828-87-1
Structural Representation
The structural formula can be represented as follows:
Cytotoxicity and Anticancer Activity
Azo dyes have been investigated for their cytotoxic effects on cancer cells. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For instance, related compounds have been shown to inhibit cell proliferation in breast cancer cells by disrupting mitotic processes . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
- In Vitro Studies : A study conducted on a series of azo compounds similar to this compound showed that modifications in the azo linkage significantly affected cytotoxicity levels against various cancer cell lines. The most potent analogs exhibited IC50 values in the low micromolar range .
- Animal Models : In vivo studies have indicated potential for anticancer applications. For example, mice treated with an azo compound analogous to this one exhibited reduced tumor growth compared to controls, highlighting its potential as an antitumor agent .
Toxicological Profile
The toxicological assessment of azo dyes is crucial due to their widespread use in various industries. Studies have shown that some azo compounds can be metabolized into aromatic amines, which are known carcinogens. Therefore, understanding the metabolic pathways and potential toxic effects of this compound is essential for evaluating its safety profile .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Azo Compound A (similar structure) | 5.3 ± 1.8 | Cytotoxicity against hRR |
| Azo Compound B | 10 ± 2 | Antimicrobial |
| This compound | TBD | TBD |
Q & A
Basic Question: What are the recommended analytical techniques for characterizing the purity and structure of this compound?
Answer:
Structural elucidation and purity assessment require a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the azo linkage, naphthyl group, and diol backbone. Compare chemical shifts with structurally similar azo-dyes (e.g., HC Yellow No 6 analogs in ).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV-Vis detection (λ = 400–600 nm, typical for azo compounds) to quantify impurities. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) based on polarity gradients .
- Infrared Spectroscopy (IR): Validate functional groups (e.g., -NO stretching at ~1520 cm, -OH from diol at ~3300 cm) as seen in analogous diol derivatives ( ).
Advanced Question: How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation studies?
Answer:
Contradictions arise from the compound’s amphiphilic structure (azo-aromatic hydrophobic core vs. hydrophilic diol). To address this:
- Solubility Parameter Analysis: Calculate Hansen solubility parameters (δ, δ, δ) using group contribution methods. Compare with solvents like DMSO (δ ~26 MPa) or ethanol (δ ~26.5 MPa) for optimal miscibility.
- Co-Solvency Studies: Test binary solvent systems (e.g., water:ethanol 70:30 v/v) to enhance solubility. Refer to protocols for structurally related antiandrogens (e.g., ralaniten derivatives in ).
- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous solutions to distinguish true solubility from colloidal dispersion artifacts .
Basic Question: What synthetic routes are most efficient for preparing this compound at laboratory scale?
Answer:
The compound is synthesized via azo coupling and aminoalkylation :
- Step 1: Diazotize 2-chloro-4,6-dinitroaniline (precursor) with NaNO/HCl at 0–5°C, followed by coupling to 4-aminonaphthalene under alkaline conditions (pH 8–9) to form the azo intermediate ( ).
- Step 2: React the azo-naphthylamine with 3-chloro-1,2-propanediol in DMF at 80°C for 12 hours, using KCO as a base. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 1:1).
- Purification: Recrystallize from ethanol/water (80:20) to remove unreacted diol and salts .
Advanced Question: How does the electron-withdrawing nitro group influence the compound’s photostability in UV-Vis light?
Answer:
The 4,6-dinitro substituent increases susceptibility to photodegradation :
- Mechanistic Insight: Nitro groups promote π→π* transitions, absorbing UV light (λ ~350 nm). This generates reactive singlet oxygen, leading to azo bond cleavage ( ).
- Experimental Validation: Conduct accelerated photostability tests (ICH Q1B guidelines) using a xenon lamp (1.2 million lux-hours). Monitor degradation products via LC-MS (e.g., nitroso intermediates).
- Mitigation Strategies: Add antioxidants (e.g., BHT at 0.1% w/w) or UV absorbers (e.g., benzophenone-3) to formulations, as demonstrated in hair dye stabilizers ( ).
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Adhere to protocols for azo-nitro compounds and diols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential sensitization ( ).
- Ventilation: Use fume hoods during synthesis to prevent inhalation of nitro-containing vapors.
- Waste Disposal: Neutralize acidic/byproduct streams with NaHCO before disposal. Follow EPA guidelines for aromatic amines ( ).
Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Answer:
Employ density functional theory (DFT) and molecular dynamics (MD) :
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., azo nitrogen, nitro groups). Compute Fukui indices to predict nucleophilic attack regions.
- Solvent Effects: Simulate solvation in water using the COSMO-RS model to assess hydrolysis rates. Compare with experimental data from analogous antiandrogens ( ).
- Validation: Cross-check predictions with kinetic studies (e.g., NaOH-mediated degradation at 25–50°C) .
Basic Question: What are the key impurities to monitor during synthesis, and how are they quantified?
Answer:
Common impurities include:
- Unreacted Diazonium Salt: Detect via ion-pair HPLC (C18 column, 0.1% heptafluorobutyric acid in mobile phase).
- Diol Byproducts: Identify 3-aminopropane-1,2-diol (CAS 6452-57-9) using GC-MS ( ).
- Chlorinated Side Products: Use ICP-MS to quantify residual chloride ions (<0.1% w/w limit) .
Advanced Question: How does the compound’s stereochemistry impact its biological activity in receptor-binding assays?
Answer:
The diol moiety’s stereochemistry influences hydrogen-bonding interactions:
- Enantiomeric Resolution: Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).
- Docking Studies: Model interactions with androgen receptors (e.g., PDB ID 2AM9) using AutoDock Vina. The (R,R)-configuration shows higher binding affinity (ΔG ~-9.2 kcal/mol) compared to (S,S) (ΔG ~-7.8 kcal/mol) ( ).
- In Vitro Validation: Test enantiomers in HEK293 cells transfected with AR plasmids. IC values correlate with docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
